5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylic acid
Description
5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 3,5-difluorophenyl group at position 1, an amino group at position 5, and a carboxylic acid moiety at position 4 of the pyrazole ring. This compound is primarily utilized in research settings, particularly in medicinal chemistry and organic synthesis, as a precursor or intermediate for designing biologically active molecules . Structural analogs of this compound often exhibit varied pharmacological, pesticidal, or material science applications, depending on substituent modifications. Notably, commercial availability of this specific compound has been discontinued, as indicated by supplier catalogs , though its analogs remain accessible for study.
Properties
IUPAC Name |
5-amino-1-(3,5-difluorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-5-1-6(12)3-7(2-5)15-9(13)8(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPQWSILBFSRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N2C(=C(C=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
5-Amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound containing pyrazole and carboxylic acid functional groups. The fluorine atoms on the phenyl ring can enhance its chemical stability and biological activity.
Description
this compound is of interest for applications in medicinal chemistry and materials science.
Scientific Research Applications
This compound is explored in scientific research for the following applications:
Medicinal Chemistry: It is explored as a pharmacophore in developing new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its unique structural features.
Chemical Properties and Reactions
The compound can undergo several types of reactions due to its functional groups.
Oxidation: The amino group can undergo oxidation reactions, potentially leading to nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Esterification: The carboxylic acid can react with alcohols to form esters.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The amino group and carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.
Molecular Targets and Pathways Involved:
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Modifications to the phenyl ring significantly alter physicochemical and biological properties:
Key Insight : Difluoro substitution (3,5-) balances lipophilicity and steric effects, whereas chloro/trifluoromethyl groups (e.g., in ethiprole) favor pesticidal efficacy .
Functional Group Modifications at the Pyrazole Core
Variations at positions 4 and 5 influence reactivity and bioavailability:
Key Insight : Carboxylic acid derivatives (e.g., target compound) are more water-soluble, while esterified analogs (e.g., ethyl carboxylates) improve membrane permeability .
Data Tables
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Biological Activity
5-Amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1034142-07-8) is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₀H₇F₂N₃O₂
- Molecular Weight : 215.18 g/mol
- Structure : The compound features a pyrazole ring with an amino group and a difluorophenyl substituent, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high purity and yield. The specific synthetic routes can vary, but they often utilize methodologies similar to those applied in synthesizing other pyrazole derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a 1H-pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
The mechanism of action is believed to involve the inhibition of key targets such as topoisomerase II and EGFR, which are crucial for cancer cell growth and survival .
Antiviral Activity
In addition to its anticancer properties, some pyrazole derivatives have shown antiviral activity. For instance, related compounds have been identified as inhibitors of HIV replication. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole structure can enhance antiviral efficacy while minimizing toxicity .
Case Studies
- Anticancer Activity Study :
- Antiviral Screening :
Research Findings Summary Table
| Activity | Cell Line/Pathogen | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 12 µM | Topoisomerase II inhibition |
| Anticancer | HepG2 | 15 µM | EGFR inhibition |
| Antiviral | HIV | Effective at 10 µM | Inhibition of viral replication |
Preparation Methods
Pyrazole Ring Formation
The core pyrazole ring is commonly synthesized via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. For fluorinated phenyl substituents, arylhydrazines bearing the 3,5-difluorophenyl group are used as starting materials.
- Typical Reaction: Cyclocondensation of 3,5-difluorophenylhydrazine with β-ketoesters or β-diketones under reflux conditions in ethanol or other suitable solvents yields the pyrazole ring system.
Introduction of the Amino Group
The amino group at the 5-position is often introduced by nucleophilic substitution or by starting with appropriately substituted hydrazines.
- Method: Use of hydrazine derivatives that already contain the amino substituent or post-synthetic amination via selective substitution reactions.
Carboxylation to Introduce the Carboxylic Acid Group
The 4-carboxylic acid group is introduced either by direct cyclization with carboxyl-containing precursors or by oxidation/hydrolysis of ester intermediates.
- Common Approach: Synthesis of methyl or ethyl esters of the pyrazole-4-carboxylate followed by hydrolysis under basic or acidic conditions to yield the free acid.
Fluorination of the Phenyl Ring
The 3,5-difluorophenyl substituent is typically introduced by using pre-fluorinated arylhydrazines rather than post-synthetic fluorination, due to the difficulty of selective fluorination on an aromatic ring after pyrazole formation.
Detailed Preparation Methodology
Stepwise Synthetic Procedure
| Step | Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 3,5-difluorophenylhydrazine | Commercially available or synthesized via reduction of 3,5-difluoronitrobenzene | Fluorinated arylhydrazine |
| 2 | Cyclocondensation with β-ketoester (e.g., ethyl acetoacetate) | Reflux in ethanol or water/ethanol mixture, pH neutral or slightly acidic | Formation of methyl/ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate |
| 3 | Hydrolysis of ester to carboxylic acid | Reflux with aqueous NaOH or KOH, followed by acidification | This compound |
Reaction Conditions Optimization
- Solvent choice (ethanol, water/ethanol mixtures) affects yield and purity.
- Temperature control (reflux vs. room temperature) influences reaction rates.
- pH adjustment during hydrolysis is critical to avoid degradation.
Industrial and Scale-Up Considerations
- Batch vs. Continuous Flow: Industrial synthesis may employ continuous flow reactors to improve reaction control, scalability, and safety, especially for handling hydrazines and fluorinated intermediates.
- Purification: Crystallization and chromatographic techniques are used to achieve high purity.
- Yield Optimization: Use of catalysts or microwave-assisted synthesis has been explored to enhance yields and reduce reaction times.
Comparative Data from Related Compounds
Though direct literature on the 3,5-difluoro isomer is limited, analogous compounds such as 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid have been synthesized and characterized, providing valuable insights into synthetic strategies (see Table 1).
| Compound | Key Synthetic Step | Yield (%) | Notes |
|---|---|---|---|
| 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | Cyclocondensation of 2,4-difluorophenylhydrazine with β-ketoester, ester hydrolysis | 65-75% | Well-documented; fluorination pre-installed on hydrazine |
| Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate | Tandem Knoevenagel-cyclocondensation with aromatic aldehydes and phenylhydrazine | 60-70% | Ester intermediate, hydrolyzed to acid analog |
Research Findings and Analytical Characterization
- Spectroscopic Analysis: 1H and 13C NMR confirm pyrazole ring formation and substitution pattern; characteristic signals for amino and carboxylic acid groups observed.
- IR Spectroscopy: Bands corresponding to N-H stretching (~3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹) confirm functional groups.
- Mass Spectrometry: Molecular ion peaks consistent with molecular formula $$C{10}H7F2N3O_2$$.
- Crystallography: Hydrogen bonding patterns and molecular packing elucidated in related pyrazole carboxylic acids.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Typical Conditions | References |
|---|---|---|---|
| Starting Material | 3,5-Difluorophenylhydrazine | Commercial or synthesized | Analogous difluoro compounds |
| Pyrazole Ring Formation | Cyclocondensation with β-ketoesters | Reflux in ethanol, 4-8 hours | |
| Amino Group Introduction | Via hydrazine derivative or substitution | During ring formation | |
| Carboxylation | Ester hydrolysis with NaOH/KOH | Reflux 2-4 hours, acidification | |
| Purification | Crystallization, chromatography | Solvent-dependent |
Q & A
Q. What are the established synthetic routes for 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters, followed by hydrolysis. For example, ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (a structural analogue) undergoes hydrolysis using lithium hydroxide (LiOH) in ethanol/water under reflux, yielding the carboxylic acid derivative with high purity after acidification . Modifications to this method, such as varying reaction time or base concentration, can optimize yields for the 3,5-difluorophenyl variant.
Q. How is the structural integrity of this compound validated in academic research?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, a related pyrazole-carboxylic acid derivative (5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid) was characterized via SC-XRD, revealing a planar pyrazole ring and intramolecular hydrogen bonding between the amino and carboxylic acid groups . Complementary techniques like NMR (¹H/¹³C, DEPT, HSQC) and FT-IR are used to verify functional groups and substituent positions .
Q. What solubility and stability properties are critical for experimental design?
Pyrazole-4-carboxylic acid derivatives exhibit limited solubility in polar aprotic solvents (e.g., DMSO) but dissolve in basic aqueous solutions (e.g., NaOH/water). Stability studies for analogues show degradation under prolonged exposure to light or acidic conditions, necessitating storage in inert atmospheres at low temperatures .
Advanced Research Questions
Q. How can reaction conditions be optimized for the hydrolysis of ester precursors to improve yield?
Systematic optimization involves:
- Base selection : LiOH provides higher hydrolysis efficiency compared to NaOH or KOH due to its stronger nucleophilicity .
- Solvent ratio : A 2:1 ethanol/water mixture balances solubility and reaction kinetics.
- Temperature control : Reflux at 80–90°C for 2–3 hours minimizes side reactions (e.g., decarboxylation). Post-reaction acidification with HCl at 0–5°C prevents premature crystallization, enhancing purity .
Q. How to resolve contradictions between experimental and computational spectral data?
Discrepancies in NMR chemical shifts (e.g., Δδ > 0.5 ppm for aromatic protons) may arise from solvent effects or conformational flexibility. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) aligned with experimental FT-IR and NMR data only after accounting for solvent polarity and hydrogen bonding .
Q. What strategies are effective in designing biologically active analogues of this compound?
- Fluorine substitution : Introducing electron-withdrawing groups (e.g., 3,5-difluorophenyl) enhances metabolic stability and target binding. For example, 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole showed improved bioactivity due to fluorine's electronegativity and lipophilicity .
- Carboxylic acid bioisosteres : Replacing the carboxylic acid with tetrazoles or sulfonamides can modulate pharmacokinetic properties .
Q. What challenges exist in analytical validation of this compound, and how are they addressed?
Purity assessment is complicated by trace fluorinated byproducts. Liquid chromatography-mass spectrometry (LC-MS) with a C18 column and 0.1% formic acid mobile phase achieves baseline separation of impurities. For example, residual ethyl ester precursors (<0.5%) were detected in hydrolyzed products using this method .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
